2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one
Overview
Description
“2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1178817-96-3 . It has a molecular weight of 243.76 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 243.76 .Scientific Research Applications
Pyrrolidine and Thiophene Scaffolds in Drug Discovery
Pyrrolidine rings, like those found in 2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one, are extensively utilized in medicinal chemistry due to their ability to effectively explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage of molecules. The pyrrolidine scaffold's stereogenicity significantly influences the biological profile of drug candidates by altering the binding mode to enantioselective proteins. This has led to the development of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, demonstrating a broad application in the treatment of various human diseases (Li Petri et al., 2021).
Thiophene as a Substitute for Aromatic Organic Carcinogens
The thiophene analogues, similar to the thiophene moiety in this compound, have been synthesized and evaluated for their potential carcinogenicity. This research aimed to understand if replacing an aromatic ring with a thiophene in organic carcinogens would retain biological activity. Studies indicated that these compounds, while showing potential carcinogenicity in vitro, present a complex chemical and biological behavior that may not result in tumorigenesis in vivo (Ashby et al., 1978).
Structural Diversity in Thiophene Compounds
Metal thiophosphates, incorporating thiophene structures, show vast potential applications across several fields such as nonlinear optical materials, magnetic materials, and photoluminescence materials. The structural diversity and performance relationship in thiophosphates highlight the significant potential of thiophene compounds for developing multifunctional materials (Yang et al., 2021).
Thiophene Derivatives in Biological Research
The structural-activity relationships of thiophene derivatives underline their importance in medicinal chemistry. Thiophene's versatility in substituting various aromatic rings without losing therapeutic properties has been crucial in designing compounds with diverse biological activities. This flexibility underscores the potential of thiophene-containing compounds, like this compound, in drug development and biological research (Drehsen & Engel, 1983).
Future Directions
The future directions in the study and application of “2-Chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the spatial orientation of substituents on the pyrrolidine ring .
Properties
IUPAC Name |
2-chloro-1-(2-thiophen-3-ylpyrrolidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-6-10(13)12-4-1-2-9(12)8-3-5-14-7-8/h3,5,7,9H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMJBFLSTICGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1179119-21-1 | |
Record name | 2-chloro-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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